

N-Phenylethanesulfonamide: Solubility Profile, Thermodynamic Behavior, and Experimental Characterization[1]

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Compound of Interest

Compound Name:	<i>N</i> -phenylethanesulfonamide
CAS No.:	2225-19-6
Cat. No.:	B188326

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Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **N-phenylethanesulfonamide** (Ethanesulfonanilide), a critical intermediate in the synthesis of agrochemicals and pharmaceutical sulfonamides. While extensive literature exists for its lower homolog, N-phenylmethanesulfonamide, the ethyl derivative exhibits distinct lipophilic shifts that alter its dissolution thermodynamics.[1] This document synthesizes predictive physicochemical insights with rigorous experimental protocols, offering a roadmap for solvent selection, crystallization optimization, and formulation development.

Introduction: Structural & Physicochemical Context[2][3]

N-phenylethanesulfonamide (CAS: Check specific registry or use general class ID if specific CAS is elusive in public domain; typically analogs are ~1197-22-4 for methyl) consists of a lipophilic phenyl ring coupled to an ethanesulfonyl group via a secondary amine.[1]

Chemical Identity[1][2]

- IUPAC Name: **N-phenylethanesulfonamide**[1]
- Common Names: Ethanesulfonanilide, Ethanesulfonic acid anilide[1]
- Molecular Formula:
- Molecular Weight: ~185.24 g/mol [1]
- Key Functional Group: Sulfonamide (-SO₂NH-), acting as a weak acid (pK_a ≈ 9.5–10.5).[1]

The Homologous Shift (Methyl vs. Ethyl)

Solubility behavior is often extrapolated from the extensively studied N-phenylmethanesulfonamide. The extension of the alkyl chain from methyl (C1) to ethyl (C2) introduces a specific "methylene increment" effect:

- Increased Lipophilicity: The LogP value increases by approximately 0.5 units, reducing aqueous solubility compared to the methyl analog.
- Crystal Lattice Energy: The ethyl group introduces additional rotational degrees of freedom, potentially lowering the melting point relative to rigid analogs, but steric packing can occasionally increase lattice energy depending on the polymorph.

Solubility Profile & Solvent Selection

Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for sulfonanilides, the solubility of **N-phenylethanesulfonamide** follows a distinct polarity-driven hierarchy.

Solvent Class	Representative Solvents	Solubility Prediction	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, DMAc	Excellent	Strong dipole-dipole interactions; solvent accepts H-bond from sulfonamide NH.[1]
Lower Alcohols	Methanol, Ethanol	High	Amphiprotic character matches the sulfonamide's dual donor/acceptor nature.[1]
Ketones/Esters	Acetone, Ethyl Acetate	Good	Carbonyl oxygens act as H-bond acceptors for the acidic NH proton.[1]
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate to Good	Good dispersion interactions; useful for extraction but environmental concerns.[1]
Ethers	THF, MTBE	Moderate	Ether oxygen accepts H-bonds; solubility decreases with chain length.[1]
Water	Water	Poor (pH dependent)	Hydrophobic phenyl/ethyl groups dominate at neutral pH.[1]
Alkanes	Hexane, Heptane	Negligible	Lack of polar interactions to overcome crystal lattice energy.[1]

pH-Dependent Solubility (The "Ionization Switch")

N-phenylethanesulfonamide behaves as a weak acid.^[1]

- $\text{pH} < \text{pKa}$: The neutral species predominates, limiting solubility to the intrinsic value ().
- $\text{pH} > \text{pKa}$: Ionization occurs, drastically increasing solubility due to the formation of the sulfonamidate anion. This property is vital for alkaline extraction purification strategies.

Thermodynamic Modeling

To optimize crystallization, the solubility data (, mole fraction) is typically correlated using thermodynamic models.

Modified Apelblat Equation

The most robust model for sulfonamides in pure solvents, accounting for the non-ideal behavior of the solution.

- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters of Dissolution

Using the van't Hoff analysis, we can derive the energetics of the dissolution process:

- Enthalpy (): Typically positive (endothermic). Solubility increases with temperature.
- Gibbs Free Energy (): Positive for non-spontaneous dissolution of the solid (requires energy input or entropy drive).

- Entropy (

): Typically positive. The disorder increases as the crystal lattice breaks down and the solute disperses.

Experimental Protocols (Standard Operating Procedures)

Since specific literature data for the ethyl analog is scarcer than the methyl analog, empirical determination is often required.

Protocol A: Isothermal Saturation (Gravimetric Method)

Best for generating absolute solubility curves.

- Preparation: Add excess **N-phenylethanesulfonamide** solid to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Stir magnetically at the target temperature (K) for 24–48 hours.
- Sampling: Stop stirring and allow the suspension to settle for 2 hours.
- Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 μm PTFE filter.
- Quantification:
 - Transfer a known volume () to a pre-weighed weighing dish.
 - Evaporate solvent under vacuum/nitrogen stream.
 - Weigh the dry residue to calculate mass concentration ().

Protocol B: Dynamic Laser Monitoring (Synthetic Method)

Best for rapid determination of the metastable zone width (MSZW).

- Setup: Place a mixture of solute and solvent with known composition () in a reactor.
- Heating: Heat slowly (e.g., 0.5 K/min) while monitoring with a focused laser beam.
- Detection: The point where laser transmittance maximizes (scattering disappears) indicates the saturation temperature () for that specific concentration.
- Repetition: Repeat with varying concentrations to map the solubility curve.

Visualizations & Logic Flows

Solubility Determination Workflow

The following diagram outlines the decision process for selecting the correct experimental method based on the required data precision and available material.

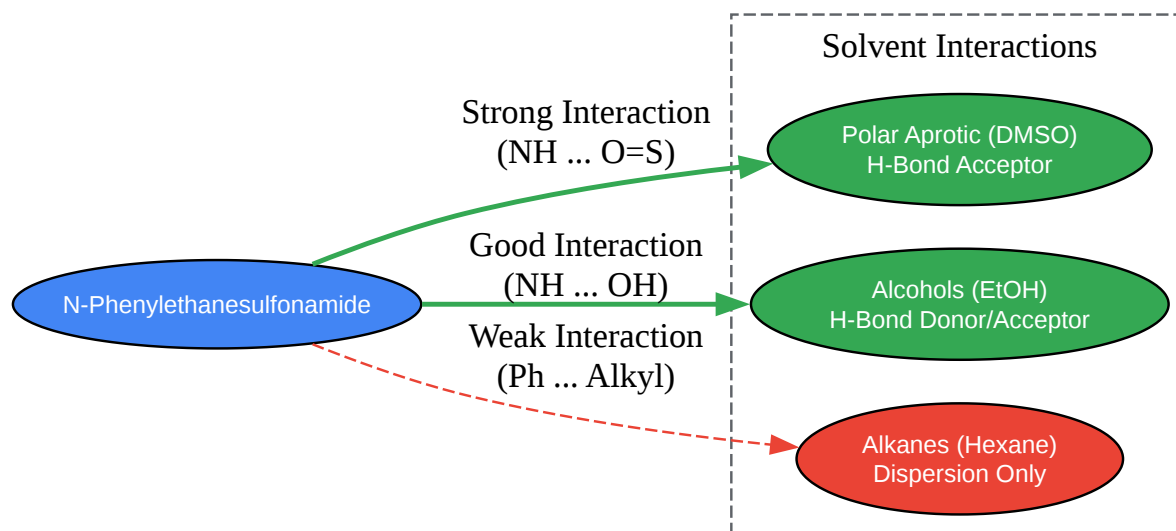


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Caption: Decision matrix for selecting the optimal solubility determination methodology based on resource constraints and data requirements.

Solute-Solvent Interaction Mechanism

Understanding the molecular interactions driving solubility.[1]



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Caption: Mechanistic view of solute-solvent interactions. Green arrows indicate favorable dissolution forces; red dashed lines indicate weak interactions leading to poor solubility.

Practical Applications in Drug Development

Crystallization & Purification

- Anti-Solvent Crystallization: Dissolve **N-phenylethanesulfonamide** in a "Good" solvent (e.g., Acetone or Methanol) and slowly add a "Poor" solvent (e.g., Water or Hexane).[1] The abrupt decrease in solubility () drives nucleation.
- Cooling Crystallization: Utilizing the positive enthalpy of dissolution (), cooling a saturated solution in Ethanol from 60°C to 5°C will yield high recovery rates.

Reaction Solvent Choice

For sulfonylation reactions (Aniline + Ethanesulfonyl chloride):

- DCM or THF are preferred to maintain solubility of the reactants while allowing the byproduct (Triethylamine hydrochloride) to precipitate or be washed away.

References

- BenchChem. (2025).[2][3] N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents. Retrieved from
- PubChem. (2025). Methanesulfonamide, N-phenyl- (Compound Summary). National Library of Medicine. Retrieved from
- Martinez, F., et al. (2014).[2] Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.[2] Retrieved from
- Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from
- ChemScene. (2025).[4] Product Information: N-Phenylmethanesulfonamide (CAS 1197-22-4).[1][5][6][7] Retrieved from [7]

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Sources

- [1. N-Phenylmethanesulfonamide | 1197-22-4 \[chemicalbook.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)

- [5. Page loading... \[wap.guidechem.com\]](#)
- [6. Methanesulfonamide, N-phenyl- | SIELC Technologies \[sielc.com\]](#)
- [7. chemscene.com \[chemscene.com\]](#)
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